molecular formula C6H14ClNO2 B1378011 2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride CAS No. 1384429-43-9

2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride

Cat. No.: B1378011
CAS No.: 1384429-43-9
M. Wt: 167.63 g/mol
InChI Key: WWHNRMQLMNHIBD-UHFFFAOYSA-N
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Description

2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of oxolane and is characterized by the presence of an amino group and a hydroxyl group attached to the ethan-1-ol backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these factors affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride typically involves the reaction of oxolane derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 3-hydroxyoxolane with 2-aminoethanol in the presence of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield oxolane-3-one derivatives, while reduction of the amino group can produce primary amines.

Scientific Research Applications

2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in catalysis studies.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(oxolan-2-yl)ethan-1-ol
  • 2-Amino-2-(tetrahydrofuran-3-yl)ethanol

Uniqueness

2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-2-(oxolan-3-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-6(3-8)5-1-2-9-4-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHNRMQLMNHIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-43-9
Record name 3-Furanethanol, β-aminotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride
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2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride
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2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride
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2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride
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Reactant of Route 6
2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride

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